molecular formula C19H23ClO5 B4128507 ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B4128507
M. Wt: 366.8 g/mol
InChI Key: WZYPZJZEOMNGOB-UHFFFAOYSA-N
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Description

Ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic chlorinated coumarin derivative intended for research and development purposes. As part of the 4-methyl-2-oxo-2H-chromene-3-propanoate ester family, this compound shares a core structural scaffold with various molecules studied for their biological activities, particularly as key intermediates in medicinal chemistry and pharmaceutical research (see related compounds on PubChem and ChemSpider ). Its molecular structure features a coumarin core substituted with a chloro group for electronic modulation, a butoxy ether chain influencing solubility and lipophilicity, and an ethyl propanoate ester moiety. Researchers value this compound for exploring structure-activity relationships (SAR) in the development of novel pharmacologically active agents. Specific applications in scientific investigations may include serving as a building block for the synthesis of more complex heterocyclic systems, or as a candidate in high-throughput screening assays to probe biological targets where coumarin derivatives are known to have interaction. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxochromen-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO5/c1-4-6-9-24-17-11-16-14(10-15(17)20)12(3)13(19(22)25-16)7-8-18(21)23-5-2/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPZJZEOMNGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CCC(=O)OCC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. One common method involves the condensation of 7-butoxy-6-chloro-4-methyl-2H-chromen-2-one with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or butoxy substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives.

Scientific Research Applications

Ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The butoxy substituent in the target compound increases molecular weight compared to the propoxy analog (366.8 vs. 352.8 g/mol). Benzyloxy derivatives (e.g., 2-bromobenzyloxy, 479.7 g/mol) exhibit significantly higher molecular weights due to aromatic contributions.

Lipophilicity (XLogP3) :

  • The target compound’s butoxy group likely enhances lipophilicity (estimated XLogP3 ~4.2) compared to the propoxy analog (XLogP3 = 3.8). Aromatic substituents (e.g., 3-trifluoromethylbenzyloxy) may further increase lipophilicity, though experimental data is lacking .

Rotatable Bonds and Flexibility: Longer alkoxy chains (butoxy vs.

Topological Polar Surface Area (TPSA) :

  • All compounds share identical TPSA values (61.8 Ų), as the polar ester and ketone groups dominate surface area calculations, irrespective of 7-position substituents .

Research Implications and Limitations

  • Structural Insights : The 7-position substituent modulates physicochemical properties, with alkoxy chains favoring solubility and aromatic ethers enhancing lipophilicity. This aligns with trends observed in coumarin-based drug design .
  • Data Gaps : Experimental data for the target compound (e.g., melting point, solubility) and analogs (e.g., XLogP3 for benzyloxy derivatives) are absent in available literature. Computational tools like SHELXL for crystallography or WinGX for molecular modeling could elucidate structural details .
  • Biological Activity: No pharmacological data are provided in the evidence, highlighting a need for comparative studies on cytotoxicity, enzyme inhibition, or pharmacokinetics.

Biological Activity

Ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the chromenone family, characterized by its complex structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H21ClO5C_{18}H_{21}ClO_5, with a molecular weight of approximately 348.81 g/mol. It features a chromenone core, which is known for its significant biological properties, alongside a butoxy group at the 7-position and a propanoate ester at the 3-position.

Property Details
Molecular Formula C18H21ClO5
Molecular Weight 348.81 g/mol
Core Structure Chromenone
Functional Groups Butoxy, Propanoate

Research suggests that this compound interacts with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • DNA Interaction : Studies indicate potential interactions with DNA, suggesting implications for antitumor activity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in various studies. For instance, derivatives of coumarin compounds have been evaluated for their inhibitory effects against pathogens, demonstrating significant antibacterial properties.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on similar coumarins indicates that they can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, certain coumarin derivatives have exhibited IC50 values in the micromolar range against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study investigating the cytotoxic effects of coumarin derivatives found that this compound exhibited significant inhibition of cell growth in human cancer cell lines (IC50 values ranging from 10 to 30 µM).
  • Enzyme Interaction Studies : In vitro assays demonstrated that the compound inhibited β-glucuronidase activity with an IC50 value of approximately 52 µM, indicating its potential as a therapeutic agent against diseases involving this enzyme.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents:

Substituent Effect on Activity
Chloro Group Enhances reactivity and potency
Butoxy Group Increases lipophilicity
Methyl Group at Position 4 Modifies interaction with targets

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Researchers must wear full chemical protective suits, P95/P1 respirators for low exposure, and OV/AG/P99 respirators for higher concentrations. Avoid drainage system contamination, and dispose of waste via professional hazardous waste services .

Q. What synthetic routes are available for this compound, and what are critical reaction conditions?

Multicomponent protocols using 3-hydroxy-4H-chromen-4-one derivatives as precursors are common. Key steps include esterification under reflux with ethanol, monitored via thin-layer chromatography (TLC). Optimized temperatures (80–120°C) and catalysts (e.g., acid/base) improve yields .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, mass spectrometry (MS) for molecular weight, and X-ray crystallography for spatial arrangement. Purity is assessed via HPLC with UV detection .

Q. How do physical properties (e.g., solubility, log P) influence experimental design?

While limited data exist for this compound, analogous chromenones show moderate water solubility (log P ~2.5–3.5) and preferential solubility in polar aprotic solvents (e.g., DMSO), guiding solvent selection for biological assays .

Advanced Research Questions

Q. How can synthesis yields be optimized through reaction condition adjustments?

Systematic optimization includes:

  • Catalyst screening : Acidic (e.g., H2_2SO4_4) vs. basic (e.g., K2_2CO3_3) conditions.
  • Solvent effects : Polar solvents (DMF, THF) enhance reactivity.
  • Temperature gradients : Higher temperatures (100–120°C) accelerate esterification but risk decomposition. Yield tracking via TLC and GC-MS ensures reproducibility .

Q. How does substitution on the chromenone core affect bioactivity?

Comparative studies of structural analogs reveal:

Substituent PositionFunctional GroupObserved Activity
7-OxyButoxy (target compound)Moderate antioxidant activity
6-ChloroHalogenEnhanced cytotoxicity
4-MethylAlkylImproved metabolic stability
Halogenation at C6 and ester flexibility at C3 correlate with anticancer activity .

Q. What methodologies assess stability under varying experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C.
  • Photostability : UV-Vis spectroscopy under controlled light exposure.
  • Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS .

Q. How can computational tools predict reactivity or target interactions?

Molecular docking (AutoDock Vina) and QSAR models analyze binding to enzymes (e.g., cyclooxygenase-2). Density functional theory (DFT) calculates electrophilic sites for reaction pathway predictions .

Q. What strategies resolve contradictions in reported physicochemical data?

Cross-validate using orthogonal methods:

  • log P discrepancies : Compare shake-flask vs. HPLC-derived values.
  • Solubility conflicts : Use dynamic light scattering (DLS) for aggregation detection. Replicate studies under standardized conditions (e.g., ICH guidelines) .

Q. How to design in vitro assays for bioactivity evaluation?

  • Dose-response curves : Test 0.1–100 µM in cancer cell lines (e.g., MCF-7).
  • Control groups : Include parent chromenone and vehicle (DMSO <0.1%).
  • Endpoint assays : MTT for viability, ROS detection kits for antioxidant activity .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate
Reactant of Route 2
ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

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